Home > Products > Screening Compounds P47198 > Stearoyl-ara-cmp
Stearoyl-ara-cmp -

Stearoyl-ara-cmp

Catalog Number: EVT-10914782
CAS Number:
Molecular Formula: C27H48N3O9P
Molecular Weight: 589.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Stearoyl-ara-cytidine monophosphate is a phospholipid compound that plays a significant role in cellular signaling and membrane dynamics. It is derived from the combination of stearic acid and arachidonic acid, both of which are important fatty acids in biological systems. This compound is classified under the category of phospholipids, specifically as a diacylglycerol derivative, which is crucial for various biochemical processes, including signal transduction and membrane fluidity.

Source and Classification

Stearoyl-ara-cytidine monophosphate is synthesized from its precursor molecules through enzymatic reactions involving acyltransferases. It falls within the broader classification of glycerolipids and is particularly relevant in studies involving lipid metabolism and membrane biology. The compound can be sourced from biological systems that utilize stearic and arachidonic acids, which are commonly found in animal tissues and certain plant oils.

Synthesis Analysis

Methods

The synthesis of stearoyl-ara-cytidine monophosphate typically involves several key steps:

  1. Acylation Reactions: Stearic acid and arachidonic acid are introduced to a glycerol backbone through acylation reactions facilitated by acyltransferases. These reactions can occur at room temperature and generally yield high purity products.
  2. Purification: Following synthesis, the product mixture is purified using techniques such as silica gel chromatography, which separates the desired compound from unreacted substrates and by-products.
  3. Characterization: The synthesized compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy to confirm its structure and purity .

Technical Details

The acylation process involves the use of specific enzymes that exhibit selectivity for the fatty acids being incorporated. For instance, phospholipases may be employed to facilitate the removal of existing acyl chains before introducing stearic and arachidonic acids into the glycerol backbone .

Molecular Structure Analysis

Structure

Stearoyl-ara-cytidine monophosphate consists of a glycerol backbone esterified with stearic acid at one position and arachidonic acid at another. The molecular formula can be represented as C38H70N3O8P, indicating its complex structure comprising long-chain fatty acids linked to a phosphate group.

Data

The molecular weight of stearoyl-ara-cytidine monophosphate is approximately 707.95 g/mol. Its structural representation highlights the presence of multiple double bonds characteristic of arachidonic acid, contributing to its biological activity .

Chemical Reactions Analysis

Reactions

Stearoyl-ara-cytidine monophosphate participates in various biochemical reactions:

  1. Phosphorylation: It can undergo phosphorylation to form more complex lipid molecules, which are integral in signaling pathways.
  2. Hydrolysis: The compound can also be hydrolyzed by specific phospholipases, releasing fatty acids and other metabolites that are crucial for cellular functions.

Technical Details

The enzymatic reactions involving stearoyl-ara-cytidine monophosphate are often influenced by factors such as pH, temperature, and the presence of cofactors or inhibitors that modulate enzyme activity .

Mechanism of Action

Process

In cellular membranes, stearoyl-ara-cytidine monophosphate acts as a substrate for various enzymes involved in lipid metabolism. Its mechanism of action includes:

  1. Signal Transduction: The compound is implicated in signaling pathways that regulate inflammation and immune responses due to the presence of arachidonic acid, which is a precursor for eicosanoids.
  2. Membrane Dynamics: It contributes to membrane fluidity and integrity, impacting how cells respond to external stimuli .

Data

Studies have shown that variations in the acyl chain composition (e.g., ratios of stearic to arachidonic acid) can significantly affect cellular responses, highlighting the importance of this compound in physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an amorphous solid or oily substance.
  • Solubility: Soluble in organic solvents like methanol and chloroform but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade upon exposure to extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles due to the presence of ester bonds, making it susceptible to hydrolysis under certain conditions .
Applications

Stearoyl-ara-cytidine monophosphate has several scientific applications:

  1. Research Tool: Used in studies exploring lipid metabolism and membrane dynamics.
  2. Pharmaceutical Development: Investigated for its potential role in drug delivery systems due to its ability to modulate cell membrane properties.
  3. Biochemical Studies: Serves as a model compound for studying enzyme kinetics related to phospholipid metabolism .
Introduction to Nucleoside Analogue Prodrug Therapeutics

Rationale for Oral Prodrug Development in Antineoplastic Therapy

The transition from intravenous to oral chemotherapeutic agents represents a significant paradigm shift in oncology, driven by compelling pharmacological and patient-centric rationales. Traditional cytarabine (cytosine arabinoside) administration requires intravenous infusion due to its exceptionally poor oral bioavailability (approximately 6-10%), stemming from extensive first-pass metabolism mediated by hepatic cytidine deaminase, which rapidly converts the parent drug into the inactive metabolite uracil arabinoside [2] [6]. This metabolic vulnerability severely limits therapeutic utility and necessitates hospital-based administration, creating substantial burdens for patients requiring prolonged or maintenance therapy.

Oral prodrug strategies address these limitations through molecular engineering designed to overcome specific pharmacokinetic barriers. The primary objectives include:

  • Metabolic Stabilization: Shielding nucleoside analogues from enzymatic deactivation during absorption and systemic circulation.
  • Enhanced Membrane Permeability: Increasing lipophilicity to facilitate passive diffusion across intestinal epithelial barriers.
  • Targeted Activation: Ensuring efficient conversion to the active parent drug within tumor tissues or systemic circulation.

These developments align with broader trends in oncology therapeutics. Studies indicate a progressive annual increase of 12-18% in oral antineoplastic prescriptions, reflecting clinical recognition of improved patient quality of life, reduced healthcare resource utilization, and the feasibility of chronic dosing regimens essential for managing hematological malignancies [4]. Nevertheless, oral delivery introduces complexities including variable absorption kinetics, drug-food interactions, and adherence challenges requiring sophisticated pharmaceutical design [7].

Table 1: Key Pharmacokinetic Limitations of Cytarabine and Oral Prodrug Objectives

Pharmacokinetic LimitationImpact on TherapyOral Prodrug Design Objective
Rapid hepatic deamination (t₁/₂ = 10-15 min)Low bioavailability (<10%)Metabolic stabilization via chemical modification
High hydrophilicity (log P = -2.3)Poor intestinal absorptionEnhanced lipophilicity through lipid conjugation
Dose-dependent pharmacokineticsNon-linear exposure at higher dosesPredictable absorption and conversion kinetics

Historical Development of Cytarabine (Cytosine Arabinoside) Derivatives

Cytarabine’s clinical journey began following its isolation from the sponge Cryptotethya crypta in the 1950s and subsequent synthesis. Approved by the FDA in 1969, it rapidly became a cornerstone therapy for acute myeloid leukemia and lymphomas due to its potent mechanism of DNA chain termination after incorporation into replicating DNA [6]. Despite its efficacy, the drug's pharmacokinetic flaws spurred continuous efforts to develop derivatives with improved properties.

Initial prodrug approaches focused on masking the 5'-phosphate group. The seminal innovation emerged in the 1980s-1990s with the development of cytarabine ocfosfate (staracyl cytarabine monophosphate; YNK01), wherein a stearoyl (C18:0) fatty acid chain was esterified to the phosphate oxygen of cytarabine monophosphate (ara-CMP). This modification represented a departure from earlier nucleoside modifications and directly addressed both metabolic instability and absorption barriers [2] [5]. Japanese researchers first reported human pharmacokinetic data for this stearoylated derivative in 1989, demonstrating detectable plasma cytarabine levels after oral dosing—a milestone achievement [5]. Subsequent phase I trials confirmed dose-dependent systemic exposure:

Table 2: Evolution of Cytarabine Prodrug Development

Time PeriodDevelopment MilestoneSignificance
1950sIsolation of spongothymidine/spongouridineDiscovery of arabinose nucleosides
1960sSynthesis/approval of cytarabineFoundation for antileukemic therapy
1980sSynthesis of stearoyl-ara-CMP (YNK01)First lipophilic phosphate prodrug
1989First human pharmacokinetic data [5]Proof-of-concept for oral absorption
1995Phase I dose-escalation study [2]Established dose-dependent AUC and Cₘₐₓ

Critical findings from the pivotal 1995 phase I trial demonstrated that oral administration of 100-300 mg/day stearoyl-ara-CMP yielded plasma cytarabine concentrations with an area under the curve (AUC) ranging from 262 to 898 ng·h/mL. This confirmed the prodrug’s capacity to generate therapeutically relevant systemic exposure to the active parent drug, cytarabine [2]. The development pipeline subsequently expanded to include other lipophilic derivatives, but stearoyl-ara-CMP remains a structurally distinctive approach utilizing monophosphate masking coupled with lipid conjugation.

Structural Rationale of Stearoyl Esterification in Cytarabine Monophosphate

The molecular design of stearoyl-ara-CMP (chemical name: 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate) embodies a sophisticated prodrug strategy targeting simultaneous pharmacokinetic enhancement and tumor-selective activation. The structure consists of three interconnected components:

  • Cytarabine Nucleoside: The antineoplastic pharmacophore requiring intracellular phosphorylation to ara-CTP for activity.
  • Monophosphate Linker: Replaces the labile hydroxyl group at the 5'-position, providing a site for esterification while bypassing the rate-limiting first phosphorylation step.
  • Stearoyl Moiety: An 18-carbon saturated fatty acid chain esterified to the phosphate oxygen, conferring high lipophilicity.

The esterification dramatically alters physicochemical properties. While native cytarabine monophosphate (ara-CMP) possesses high aqueous solubility but negligible membrane permeability (log P ≈ -3.5), stearoyl conjugation increases the calculated log P value to approximately +5.8 [2] [9]. This transformation facilitates passive diffusion across the intestinal epithelium via transcellular pathways, bypassing polar paracellular routes. Evidence suggests absorption occurs primarily in the distal small intestine, inferred from pharmacokinetic studies showing a prolonged lag time (≈1.04 hours) and delayed Tₘₐₓ (≈5.72 hours) [2].

The prodrug leverages enzymatic activation within systemic circulation and tumor tissues. Esterases, particularly phospholipases and carboxylesterases abundant in plasma and liver, hydrolyze the stearoyl ester, releasing cytarabine monophosphate (ara-CMP). Subsequent enzymatic steps convert ara-CMP into the active triphosphate, cytarabine triphosphate (ara-CTP). Crucially, the monophosphate intermediate bypasses deoxycytidine kinase, the rate-limiting enzyme in cytarabine activation, potentially overcoming a key resistance mechanism in leukemic blasts with reduced kinase activity [2] [9]. Furthermore, the sustained release characteristic of lipophilic prodrugs contributes to a prolonged cytarabine half-life (≈24.3 hours) compared to intravenous cytarabine (t₁/₂ ≈ 1-3 hours) [2].

Figure: Metabolic Activation Pathway of Stearoyl-ara-CMP

Stearoyl-ara-CMP (Oral Prodrug)  |  | Intestinal Absorption (Passive Diffusion)  |  Systemic Circulation  |  | Hydrolysis by Esterases/Phosphatases  |  Cytarabine Monophosphate (ara-CMP)  |  | Phosphorylation by UMP/CMP Kinase  |  Cytarabine Diphosphate (ara-CDP)  |  | Phosphorylation by Nucleoside Diphosphate Kinase  |  Cytarabine Triphosphate (ara-CTP) → Incorporation into DNA → Chain Termination  

This structural rationale exemplifies a "dual-targeting" prodrug approach: enhancing oral delivery through lipidization while simultaneously bypassing intracellular activation barriers inherent to nucleoside analogues [3] [6] [9]. The stearoyl chain length (C18) represents a calculated balance—sufficiently long to confer high lipophilicity but not excessively long to hinder enzymatic cleavage or formulation stability. This strategic molecular design positions stearoyl-ara-CMP as a historically significant model for nucleotide prodrug engineering in oncology.

Properties

Product Name

Stearoyl-ara-cmp

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] octadecanoate

Molecular Formula

C27H48N3O9P

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C27H48N3O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)39-40(35,36)37-20-21-24(32)25(33)26(38-21)30-19-18-22(28)29-27(30)34/h18-19,21,24-26,32-33H,2-17,20H2,1H3,(H,35,36)(H2,28,29,34)

InChI Key

HWTAZNKLXJCEPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.